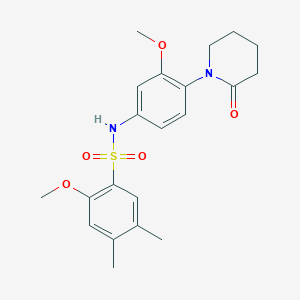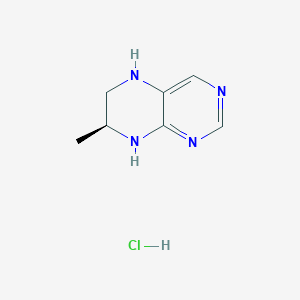
(7S)-7-メチル-5,6,7,8-テトラヒドロプテリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride is a chemical compound that belongs to the class of tetrahydropteridines. These compounds are known for their role in various biological processes, including the synthesis of neurotransmitters and the metabolism of amino acids. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
科学的研究の応用
(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in the metabolism of amino acids and neurotransmitter synthesis.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Used in the production of dyes and pigments due to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride typically involves the reduction of pteridine derivatives. One common method includes the catalytic hydrogenation of 7-methylpteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves continuous flow reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are precisely controlled. The final product is then purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions
(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pteridine derivatives.
Reduction: It can be reduced further to form dihydropteridine derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pteridine derivatives.
Reduction: Dihydropteridine derivatives.
Substitution: Various substituted tetrahydropteridines depending on the reagents used.
作用機序
The mechanism of action of (7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride involves its interaction with various enzymes and receptors in biological systems. It acts as a cofactor for enzymes involved in the synthesis of neurotransmitters such as dopamine and serotonin. The compound binds to the active site of these enzymes, facilitating the conversion of precursor molecules into active neurotransmitters. This interaction is crucial for maintaining proper neurological function and metabolic processes.
類似化合物との比較
Similar Compounds
Tetrahydrobiopterin: Another tetrahydropteridine compound with similar biological functions.
Dihydropteridine: A reduced form of pteridine with similar chemical properties.
Pteridine: The parent compound from which tetrahydropteridines are derived.
Uniqueness
(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the 7th position. This structural feature enhances its binding affinity to certain enzymes and receptors, making it more effective in its biological roles compared to other similar compounds.
特性
IUPAC Name |
(7S)-7-methyl-5,6,7,8-tetrahydropteridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c1-5-2-9-6-3-8-4-10-7(6)11-5;/h3-5,9H,2H2,1H3,(H,8,10,11);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTFYQWNROYGCA-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CN=CN=C2N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC2=CN=CN=C2N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)
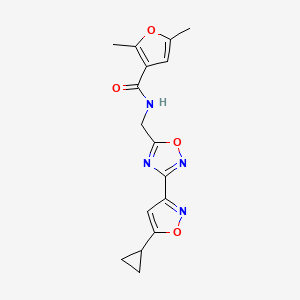
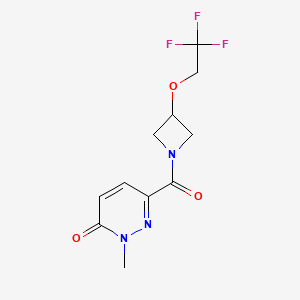
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)
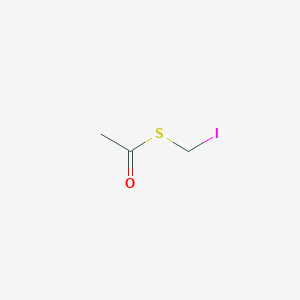
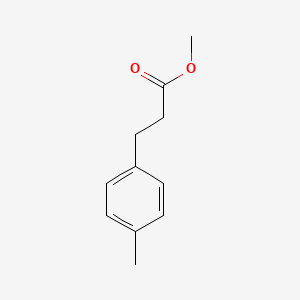
![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)
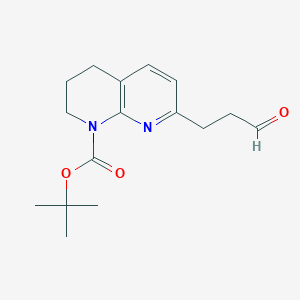
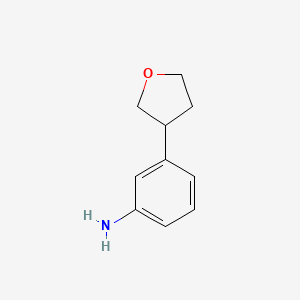
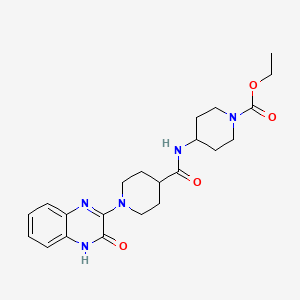
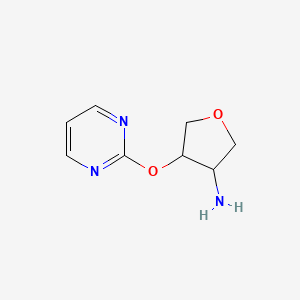
![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)
